![molecular formula C16H15N3O2 B14145880 2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione CAS No. 88940-80-1](/img/structure/B14145880.png)
2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring attached to a butyl chain, which is further connected to an isoindole-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the attachment of the butyl chain and subsequent cyclization to form the isoindole-1,3-dione structure. Key reagents and conditions may include:
Pyrimidine formation: Starting from appropriate precursors such as aminopyrimidines, the pyrimidine ring can be synthesized through condensation reactions.
Butyl chain attachment: The butyl chain can be introduced via alkylation reactions using butyl halides.
Cyclization: The final step involves cyclization to form the isoindole-1,3-dione moiety, often using cyclization agents and appropriate solvents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or isoindole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, amines, and organometallic compounds are used under conditions such as reflux or microwave irradiation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways.
Biology: It is used in studies related to enzyme inhibition and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating cellular pathways. Specific pathways involved may include cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidine: Known for its applications in medicinal chemistry and enzyme inhibition.
Triazolo[1,5-c]pyrimidine: Used in the development of multi-target ligands and diagnostic probes.
Uniqueness
2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a pyrimidine ring and an isoindole-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
88940-80-1 |
|---|---|
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
2-(4-pyrimidin-5-ylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H15N3O2/c20-15-13-6-1-2-7-14(13)16(21)19(15)8-4-3-5-12-9-17-11-18-10-12/h1-2,6-7,9-11H,3-5,8H2 |
Clave InChI |
ADNPCYDNWZMYAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC3=CN=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


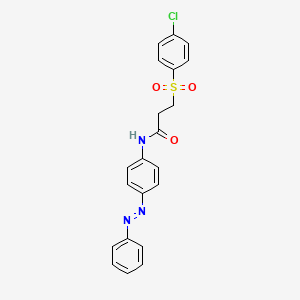
![(19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B14145815.png)
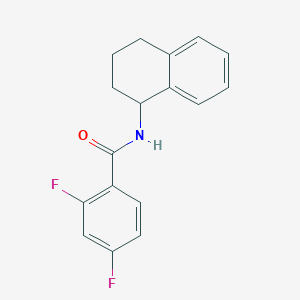
![3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14145823.png)
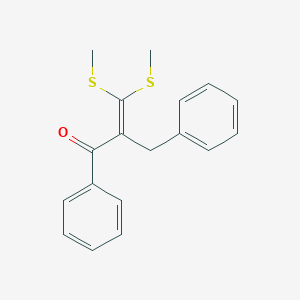
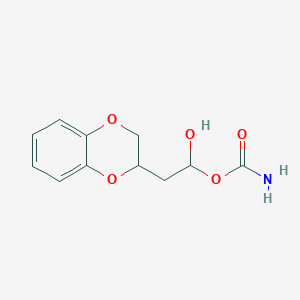
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
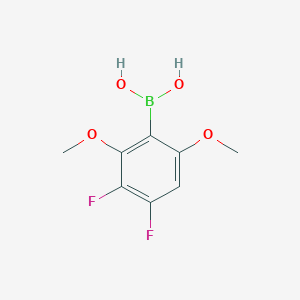


![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid](/img/structure/B14145859.png)
![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)
![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)

